1,2-Bis(1H-benzimidazol-2-yl)-2-hydroxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(1H-benzimidazol-2-yl)-2-hydroxyethan-1-one is a complex organic compound characterized by the presence of two benzimidazole rings attached to a central hydroxyethanone moiety Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(1H-benzimidazol-2-yl)-2-hydroxyethan-1-one typically involves the condensation of o-phenylenediamine with glyoxal under acidic conditions. The reaction proceeds as follows:
Condensation Reaction: o-Phenylenediamine reacts with glyoxal in the presence of an acid catalyst (e.g., hydrochloric acid) to form the benzimidazole rings.
Cyclization: The intermediate product undergoes cyclization to form the final compound.
The reaction conditions generally include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(1H-benzimidazol-2-yl)-2-hydroxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 1,2-Bis(1H-benzimidazol-2-yl)-2-oxoethan-1-one.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Various substituted benzimidazole derivatives depending on the substituents introduced.
Scientific Research Applications
1,2-Bis(1H-benzimidazol-2-yl)-2-hydroxyethan-1-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Studied for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(1H-benzimidazol-2-yl)-2-hydroxyethan-1-one involves its interaction with molecular targets such as enzymes and DNA. The benzimidazole rings can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(1H-benzimidazol-2-yl)ethane: Lacks the hydroxy group, leading to different chemical properties and reactivity.
1,2-Bis(1H-benzimidazol-2-yl)propane: Contains an additional carbon in the central chain, affecting its steric and electronic properties.
1,2-Bis(1H-benzimidazol-2-yl)butane: Longer central chain, resulting in different spatial configuration and potential interactions.
Uniqueness
1,2-Bis(1H-benzimidazol-2-yl)-2-hydroxyethan-1-one is unique due to the presence of the hydroxy group, which enhances its ability to form hydrogen bonds and increases its solubility in polar solvents. This functional group also provides additional sites for chemical modification, making it a versatile compound for various applications.
This detailed overview highlights the significance of this compound in scientific research and its potential for future developments
Properties
IUPAC Name |
1,2-bis(1H-benzimidazol-2-yl)-2-hydroxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c21-13(15-17-9-5-1-2-6-10(9)18-15)14(22)16-19-11-7-3-4-8-12(11)20-16/h1-8,13,21H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULGGXQUFYGQEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(=O)C3=NC4=CC=CC=C4N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10760961 |
Source
|
Record name | 1,2-Bis(1H-benzimidazol-2-yl)-2-hydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10760961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101278-94-8 |
Source
|
Record name | 1,2-Bis(1H-benzimidazol-2-yl)-2-hydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10760961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.